molecular formula C12H16O2S B8372766 Ethyl (2-methylbenzylthio)acetate

Ethyl (2-methylbenzylthio)acetate

Cat. No.: B8372766
M. Wt: 224.32 g/mol
InChI Key: AYJKILBHLXWYMD-UHFFFAOYSA-N
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Description

Ethyl (2-methylbenzylthio)acetate is a thioester derivative characterized by a sulfur atom linking the 2-methylbenzyl group to the acetate moiety. Its molecular formula is C₁₂H₁₆O₂S, with a molecular weight of 224.32 g/mol. Structurally, it consists of an ethyl ester group (CH₃COOCH₂CH₃) bonded via a thioether linkage (–S–) to a 2-methyl-substituted benzyl group (C₆H₄(CH₃)CH₂–). This compound is synthesized through nucleophilic substitution reactions, typically involving 2-methylbenzylthiol and ethyl chloroacetate in the presence of a base like potassium carbonate (K₂CO₃) in acetone under reflux conditions . Such methods yield moderate to high purity products, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

ethyl 2-[(2-methylphenyl)methylsulfanyl]acetate

InChI

InChI=1S/C12H16O2S/c1-3-14-12(13)9-15-8-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3

InChI Key

AYJKILBHLXWYMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSCC1=CC=CC=C1C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl (2-methylbenzylthio)acetate belongs to a broader class of thioesters and oxygen-containing esters. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound –S–CH₂–C₆H₃(CH₃)–, ethyl ester C₁₂H₁₆O₂S 224.32 Enzyme inhibition, pharmaceutical intermediates
Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate Benzothiazole ring, thioester C₁₁H₁₁NO₂S₂ 265.34 Fluorescent sensors, antimicrobial agents
Ethyl 2-((4-chlorobenzoyl)thio)acetate 4-Cl–C₆H₄–CO–, thioester C₁₁H₁₁ClO₃S 258.72 Snake venom enzyme inhibition
Ethyl 2-methoxybenzoate –OCH₃, ester C₁₀H₁₂O₃ 180.20 Flavoring agent, solvent; m.p. 15–17°C
Ethyl benzoyl acetate Benzoyl group, ester C₁₁H₁₂O₃ 192.21 Solvent for industrial applications

Key Differences

Reactivity and Stability: Thioesters (e.g., this compound) exhibit greater nucleophilic reactivity at the sulfur atom compared to oxygen esters (e.g., Ethyl 2-methoxybenzoate). This makes thioesters more effective in enzyme inhibition and metal chelation .

Biological Activity: Enzyme Inhibition: Thioesters with electron-withdrawing substituents (e.g., 4-Cl in Ethyl 2-((4-chlorobenzoyl)thio)acetate) show stronger inhibition of snake venom metalloproteases due to enhanced electrophilicity at the carbonyl group . Antimicrobial Potential: Benzothiazole-containing thioesters (e.g., Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate) demonstrate broad-spectrum antimicrobial activity, attributed to the benzothiazole moiety’s ability to disrupt microbial membranes .

Physical Properties :

  • Solubility : this compound is sparingly soluble in water but miscible with organic solvents like chloroform or acetone, similar to Ethyl 2-methoxybenzoate .
  • Thermal Stability : Thioesters generally exhibit lower melting points than oxygen esters. For example, Ethyl 2-methoxybenzoate has a melting point of 15–17°C , while thioester analogs typically remain liquid at room temperature.

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